molecular formula C6H4ClN7O4 B6003023 (Z)-N-{[4-(CHLOROMETHYL)-1H-1,2,3-TRIAZOL-1-YL](4-NITRO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE}HYDROXYLAMINE

(Z)-N-{[4-(CHLOROMETHYL)-1H-1,2,3-TRIAZOL-1-YL](4-NITRO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE}HYDROXYLAMINE

Cat. No.: B6003023
M. Wt: 273.59 g/mol
InChI Key: HSCOADUOGKNYTC-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-{4-(CHLOROMETHYL)-1H-1,2,3-TRIAZOL-1-YLMETHYLIDENE}HYDROXYLAMINE is a complex organic compound featuring a triazole ring, a nitro group, and an oxadiazole ring

Properties

IUPAC Name

(NZ)-N-[[4-(chloromethyl)triazol-1-yl]-(4-nitro-1,2,5-oxadiazol-3-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN7O4/c7-1-3-2-13(12-8-3)5(9-15)4-6(14(16)17)11-18-10-4/h2,15H,1H2/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCOADUOGKNYTC-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1C(=NO)C2=NON=C2[N+](=O)[O-])CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=NN1/C(=N\O)/C2=NON=C2[N+](=O)[O-])CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-{4-(CHLOROMETHYL)-1H-1,2,3-TRIAZOL-1-YLMETHYLIDENE}HYDROXYLAMINE typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as nitriles and hydroxylamines.

    Final Assembly: The final compound is assembled by linking the triazole and oxadiazole rings through appropriate coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-{4-(CHLOROMETHYL)-1H-1,2,3-TRIAZOL-1-YLMETHYLIDENE}HYDROXYLAMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-{4-(CHLOROMETHYL)-1H-1,2,3-TRIAZOL-1-YLMETHYLIDENE}HYDROXYLAMINE is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used as a probe or reagent in biochemical assays. Its ability to undergo various chemical reactions makes it useful for labeling and detecting biomolecules.

Medicine

In medicine, derivatives of this compound may have potential as therapeutic agents. The presence of the triazole and oxadiazole rings suggests potential activity against various biological targets, including enzymes and receptors.

Industry

In industry, this compound may be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (Z)-N-{4-(CHLOROMETHYL)-1H-1,2,3-TRIAZOL-1-YLMETHYLIDENE}HYDROXYLAMINE involves its interaction with specific molecular targets. The triazole and oxadiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds containing the 1,2,3-triazole ring are known for their biological activity and are used in various pharmaceutical applications.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring are known for their stability and are used in materials science and as pharmaceutical agents.

Uniqueness

(Z)-N-{4-(CHLOROMETHYL)-1H-1,2,3-TRIAZOL-1-YLMETHYLIDENE}HYDROXYLAMINE is unique due to the combination of the triazole and oxadiazole rings in a single molecule. This combination provides a unique set of chemical and biological properties that can be exploited for various applications.

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